4-Fluoromethcathinone metabolite (hydrochloride) ((+/-)-Ephedrine stereochemistry)
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Overview
Description
4-Fluoromethcathinone metabolite (hydrochloride) ((+/-)-Ephedrine stereochemistry) is a fluorinated cathinone derivativeThis compound is characterized by the conversion of the β-keto group to β-hydroxy, resulting in an enantiomeric mixture of the R,R and S,S orientations at carbons one and two, similar to pseudoephedrine . The compound is primarily used for forensic and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoromethcathinone metabolite (hydrochloride) involves the fluorination of methcathinone. The process typically includes the following steps:
Fluorination: Introduction of a fluorine atom into the methcathinone structure.
Reduction: Conversion of the β-keto group to a β-hydroxy group.
Hydrochloride Formation: Formation of the hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification and crystallization to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
4-Fluoromethcathinone metabolite (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Conversion of the β-hydroxy group back to a β-keto group.
Reduction: Further reduction of the β-hydroxy group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various substituted cathinone derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Fluoromethcathinone metabolite (hydrochloride) is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Fluoromethcathinone metabolite (hydrochloride) involves its interaction with monoaminergic neurotransmitter systems. It acts as a psychostimulant by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved through the inhibition of their reuptake and the promotion of their release .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Fluoromethcathinone metabolite (hydrochloride) include:
3-Chloromethcathinone: A chlorinated derivative with similar psychostimulant properties.
4-Chloromethcathinone: Another chlorinated derivative with comparable effects.
4-Methoxy-α-pyrrolidinopentiophenone: A methoxy-substituted cathinone with distinct pharmacological properties.
4-Fluoro-α-pyrrolidinopentiophenone: A fluorinated cathinone with similar structural features.
Uniqueness
4-Fluoromethcathinone metabolite (hydrochloride) is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its pharmacological and toxicological properties compared to other cathinone derivatives .
Properties
IUPAC Name |
(1R,2S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,10,12-13H,1-2H3;1H/t7-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENYPFLMDTWUKZ-YUWZRIFDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)O)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)F)O)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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